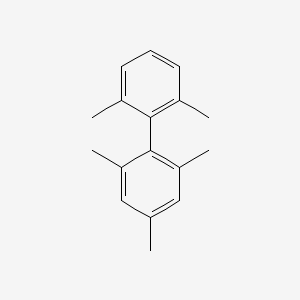
1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,4,6,6’-Pentamethyl-1,1’-biphenyl is an organic compound with the molecular formula C17H20. It is a derivative of biphenyl, where five methyl groups are substituted at the 2, 2’, 4, 6, and 6’ positions. This compound is known for its unique structural properties and is used in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,4,6,6’-Pentamethyl-1,1’-biphenyl typically involves the alkylation of biphenyl with methylating agents under specific conditions. One common method is the Friedel-Crafts alkylation, where biphenyl reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of 2,2’,4,6,6’-Pentamethyl-1,1’-biphenyl may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2,2’,4,6,6’-Pentamethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydrocarbons with reduced aromaticity.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
2,2’,4,6,6’-Pentamethyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying aromatic substitution reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block in drug design.
Industry: Utilized in the production of specialty chemicals, polymers, and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2’,4,6,6’-Pentamethyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound’s methyl groups can influence its electronic properties, making it reactive towards electrophiles and nucleophiles. The aromatic rings provide a platform for π-π interactions with other aromatic systems, which can be crucial in biological and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2,2’,4,4’,6,6’-Hexamethyl-1,1’-biphenyl: Similar structure with an additional methyl group.
2,2’,4,4’,6,6’-Pentamethyl-1,1’-biphenyl: Similar structure with different methyl group positions.
2,2’,4,6-Tetramethyl-1,1’-biphenyl: Fewer methyl groups, leading to different reactivity and properties.
Uniqueness
2,2’,4,6,6’-Pentamethyl-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct steric and electronic effects. These effects influence its reactivity, making it a valuable compound in various chemical reactions and applications.
Properties
CAS No. |
76411-12-6 |
|---|---|
Molecular Formula |
C17H20 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
2-(2,6-dimethylphenyl)-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C17H20/c1-11-9-14(4)17(15(5)10-11)16-12(2)7-6-8-13(16)3/h6-10H,1-5H3 |
InChI Key |
NBMSFHLCBFLKCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2=C(C=C(C=C2C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















